molecular formula C10H16N2O2 B8443961 2-(2-Ethylbutyramido)-4-methyloxazole

2-(2-Ethylbutyramido)-4-methyloxazole

Cat. No.: B8443961
M. Wt: 196.25 g/mol
InChI Key: QWBPMNGDXKCVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylbutyramido)-4-methyloxazole is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 4 and a 2-ethylbutyramide moiety at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

InChI

InChI=1S/C10H16N2O2/c1-4-8(5-2)9(13)12-10-11-7(3)6-14-10/h6,8H,4-5H2,1-3H3,(H,11,12,13)

InChI Key

QWBPMNGDXKCVPM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=CO1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-(2-Ethylbutyramido)-4-methyloxazole, highlighting differences in substituents, synthesis routes, and applications:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Potential Applications Reference
2-(2-Ethylbutyramido)-4-methyloxazole Oxazole - 4-methyl
- 2-ethylbutyramide
~210.27 (estimated) Not explicitly described in literature Hypothetical: Drug candidates, agrochemicals
5-Bromo-2-methyloxazole-4-carboxylic acid Oxazole - 4-carboxylic acid
- 2-methyl
- 5-bromo
220.03 Commercial synthesis (CymitQuimica) Intermediate for pharmaceuticals
4-(4-Substitutedbenzamido)benzoic acid Benzamide-benzoic acid - Varied para-substituted benzoyl groups ~240–300 (depending on substituent) THF-mediated coupling with Na₂CO₃ Antimicrobial agents
(2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(2-methyloxazol-4-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Pyrrolidine-thiazole-oxazole - Complex oxazole/thiazole/pyrrolidine hybrid ~600–650 Multi-step peptide coupling (patent examples) Anticancer or antiviral agents

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity :

  • The bromine atom in 5-Bromo-2-methyloxazole-4-carboxylic acid enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions, unlike the ethylbutyramido group in the target compound, which may prioritize hydrogen bonding .
  • Para-substituted benzamides (e.g., 4-(4-substitutedbenzamido)benzoic acid) exhibit antimicrobial activity dependent on electron-withdrawing/donating groups, suggesting that the ethylbutyramido group in 2-(2-Ethylbutyramido)-4-methyloxazole could modulate similar biological pathways .

Patent-derived compounds (e.g., Example 187 in ) employ advanced techniques like stereoselective peptide coupling, indicating that 2-(2-Ethylbutyramido)-4-methyloxazole could be a precursor for higher-complexity pharmacophores.

Research Findings and Implications

  • Biological Activity : While direct data on 2-(2-Ethylbutyramido)-4-methyloxazole are absent, structurally related benzamides (e.g., 4-(4-substitutedbenzamido)benzoic acid) show moderate antimicrobial activity against S. aureus and E. coli (MIC values: 8–32 µg/mL) . This suggests that the ethylbutyramido variant warrants testing for similar efficacy.
  • Material Science Potential: The oxazole ring’s aromaticity and the ethylbutyramido group’s hydrophobicity could stabilize organic semiconductors or liquid crystals, though this remains unexplored in the reviewed literature.
  • Synthetic Challenges : The lack of explicit synthesis protocols for 2-(2-Ethylbutyramido)-4-methyloxazole implies a need for optimization of amidation conditions (e.g., coupling reagents, solvents) to avoid side reactions observed in benzamide syntheses .

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